4-chloro-2-formylphenyl 4-chloro-3-nitrobenzoate
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Overview
Description
4-chloro-2-formylphenyl 4-chloro-3-nitrobenzoate is a chemical compound used in scientific research for its unique properties. This compound is synthesized using a specific method and has various applications in the field of biochemistry.
Mechanism of Action
The mechanism of action of 4-chloro-2-formylphenyl 4-chloro-3-nitrobenzoate involves its interaction with specific enzymes. The compound is converted into a product by the enzyme, which can be detected using various analytical techniques. This mechanism of action is used in the study of enzyme kinetics and enzyme inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme it interacts with. The compound is not known to have any significant effects on biological systems other than its interaction with specific enzymes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-chloro-2-formylphenyl 4-chloro-3-nitrobenzoate in lab experiments is its high specificity for certain enzymes. This specificity allows for the accurate detection and measurement of enzyme activity. However, the compound may not be suitable for all types of enzymes, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of 4-chloro-2-formylphenyl 4-chloro-3-nitrobenzoate in scientific research. One potential application is in the development of new enzyme inhibitors for the treatment of diseases. Another direction is the use of this compound in the study of enzyme regulation and signaling pathways. Further research is needed to fully explore the potential applications of this compound in biochemistry and related fields.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties that make it useful in scientific research. Its high specificity for certain enzymes makes it a valuable tool for the study of enzyme kinetics and inhibition. Further research is needed to fully explore the potential applications of this compound in biochemistry and related fields.
Synthesis Methods
The synthesis of 4-chloro-2-formylphenyl 4-chloro-3-nitrobenzoate involves the reaction between 4-chloro-2-nitrobenzaldehyde and 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent and requires careful monitoring of the reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
The chemical compound 4-chloro-2-formylphenyl 4-chloro-3-nitrobenzoate is used in scientific research for various purposes. One of the primary applications of this compound is in the study of the mechanism of action of certain enzymes. It is also used as a substrate for the detection of specific enzymes in biological samples.
properties
IUPAC Name |
(4-chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO5/c15-10-2-4-13(9(5-10)7-18)22-14(19)8-1-3-11(16)12(6-8)17(20)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUCINXJLMGGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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